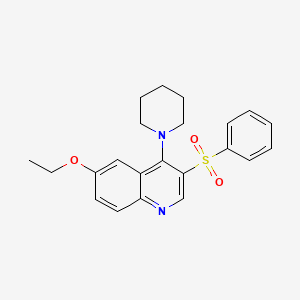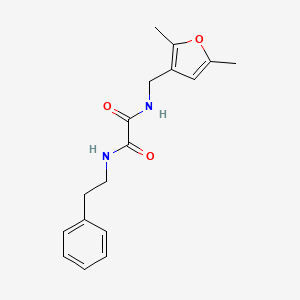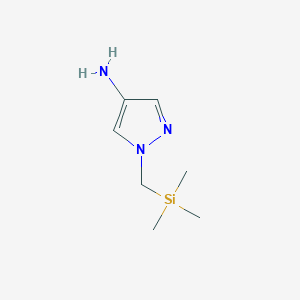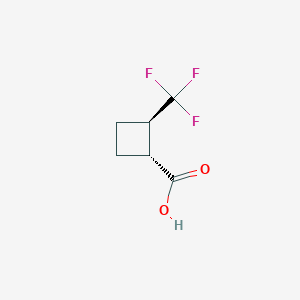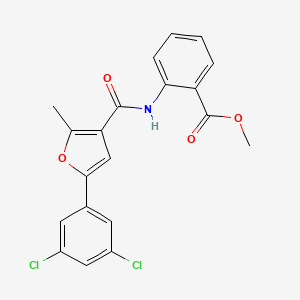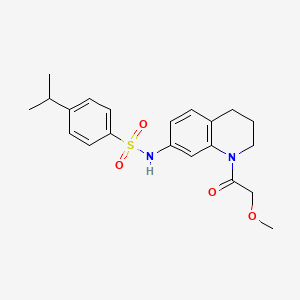
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound characterized by its multifaceted molecular structure. Its synthesis and study hold significance in various scientific domains, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process, involving the following steps:
Formation of the 2-methoxyacetyl intermediate
Reaction of acetic anhydride with methanol in the presence of a catalyst.
Conditions: Room temperature, anhydrous environment.
Synthesis of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline
Cyclization reaction of an appropriate precursor with the 2-methoxyacetyl intermediate.
Conditions: Elevated temperature, inert atmosphere.
Final coupling step
Reaction of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline with isopropylbenzene sulfonamide under acidic or basic conditions.
Conditions: Varies with the exact route, typically mild temperature, and controlled pH.
Industrial Production Methods:
These methods are often optimized for scale, using batch or continuous flow synthesis techniques.
Emphasis is placed on yield, purity, and cost-effectiveness, often involving catalytic processes and automated systems.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form quinone derivatives.
Common Reagents: Potassium permanganate, chromium trioxide.
Reduction: : Reduction can yield dihydro derivatives, often utilizing hydride donors.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution: : Aromatic substitution reactions modify the benzene or quinoline rings.
Common Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Quinone derivatives.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry:
Synthesis of complex organic molecules.
Model compound for studying reaction mechanisms.
Biology:
Medicine:
Investigated for potential therapeutic properties due to its interaction with biological targets.
Industry:
Used in the synthesis of pharmaceuticals and specialty chemicals.
作用機序
The compound exerts its effects primarily through:
Interaction with molecular targets: : Specific binding to proteins or enzymes.
Pathways involved: : Modulation of biochemical pathways, potentially influencing cell signaling or metabolic processes.
類似化合物との比較
Sulfamethoxazole
Quinine
4-methoxybenzenesulfonamide
Its unique combination of functional groups and structural complexity differentiates it from other compounds in its class, making it a subject of interest in various fields of research.
Conclusion
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and diverse reactivity
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)16-7-10-19(11-8-16)28(25,26)22-18-9-6-17-5-4-12-23(20(17)13-18)21(24)14-27-3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCGIQPCIQSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
acetate](/img/structure/B2863777.png)
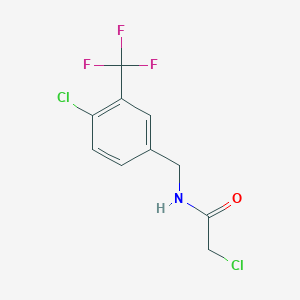
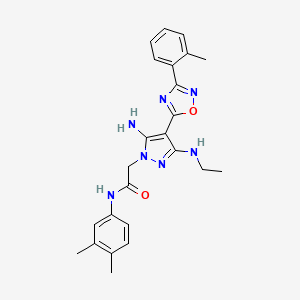
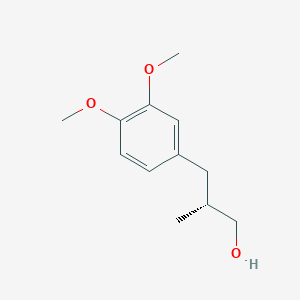
![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)
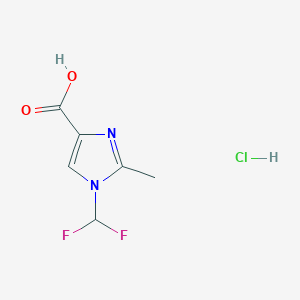
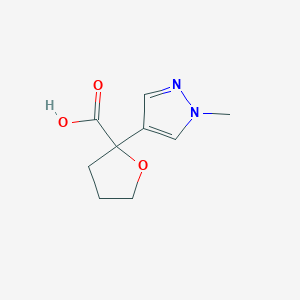
![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)
